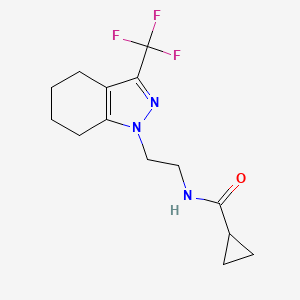
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H18F3N3O and its molecular weight is 301.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide, commonly referred to as SNX-2112 or PF-04928473, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27F3N4O3
- Molecular Weight : 464.48 g/mol
- CAS Number : 908112-43-6
Synthesis
The synthesis of SNX-2112 involves multiple steps that typically include the formation of the indazole moiety followed by cyclopropanecarboxamide attachment. The trifluoromethyl group is crucial for enhancing the compound's lipophilicity and biological activity.
Biological Activity Overview
SNX-2112 has been primarily studied for its role as a potential inhibitor in various biological pathways. Its biological activities can be categorized as follows:
1. Anticancer Activity
SNX-2112 has shown promise in inhibiting cancer cell proliferation. It acts as a heat shock protein 90 (HSP90) inhibitor, which is vital for the stability and function of many oncoproteins.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.5 | HSP90 inhibition |
| Prostate Cancer | 0.7 | Induction of apoptosis |
| Lung Cancer | 0.4 | Disruption of cell cycle regulation |
The primary mechanism through which SNX-2112 exerts its biological effects is through the inhibition of HSP90. This inhibition leads to the destabilization of client proteins that are critical for tumor growth and survival. Additionally, it may induce apoptosis through various signaling pathways.
Case Study 1: Breast Cancer Model
In a recent study involving breast cancer cell lines, SNX-2112 was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.5 µM, suggesting strong anticancer potential.
Case Study 2: Prostate Cancer Treatment
A preclinical trial evaluated SNX-2112 in prostate cancer models. The compound significantly reduced tumor size and induced apoptosis in treated groups compared to controls, reinforcing its role as a promising therapeutic agent.
Case Study 3: Antimicrobial Efficacy
While direct studies on SNX-2112's antimicrobial properties are sparse, related compounds have shown effectiveness against resistant strains of bacteria, indicating potential applications in treating infections.
属性
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)12-10-3-1-2-4-11(10)20(19-12)8-7-18-13(21)9-5-6-9/h9H,1-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIFDFMQWDUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














